molecular formula C18H20N2O4S B2727732 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide CAS No. 900005-37-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide

Cat. No.: B2727732
CAS No.: 900005-37-0
M. Wt: 360.43
InChI Key: VTSYAEMXAWRIEL-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide is a synthetic organic compound featuring a benzamide core linked to a 1,1-dioxidoisothiazolidine group, a moiety of significant interest in medicinal chemistry. Compounds containing the 1,1-dioxidoisothiazolidin-2-yl (a cyclic sulfonamide) group have been identified as key structural elements in the development of novel bioactive molecules. Recent scientific literature highlights that this specific pharmacophore is being explored in the context of inhibiting proliferative and inflammatory diseases . Furthermore, structurally related cyclic sulfonamide analogs have demonstrated potent broad-spectrum antiviral activity , functioning as allosteric inhibitors of viral helicase enzymes, which are essential for viral replication. This compound is supplied exclusively for Research Use Only and is intended for utilization in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities . Its defined structure makes it a valuable tool for researchers in drug discovery and chemical biology, particularly for investigating new targets in oncology, virology, and immunology. Researchers can leverage this chemical to probe protein function and develop novel therapeutic strategies.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-5-3-6-14(11-13)18(21)19-16-12-15(7-8-17(16)24-2)20-9-4-10-25(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSYAEMXAWRIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiol-Containing Precursors

The isothiazolidine ring is typically constructed via intramolecular cyclization of a thiol-containing intermediate. For example, treatment of 3-mercaptopropionamide derivatives with oxidizing agents under basic conditions induces cyclization to form the isothiazolidine-1,1-dioxide scaffold. Reaction conditions such as solvent polarity (e.g., DMF or THF) and temperature (60–100°C) significantly influence reaction kinetics and yield.

Oxidation of Isothiazolidine Intermediates

Initial synthesis of the non-oxidized isothiazolidine ring followed by oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide provides a controlled pathway to the 1,1-dioxide derivative. This two-step approach avoids over-oxidation byproducts and allows for intermediate characterization.

Functionalization of the Aromatic Ring

Introduction of the Methoxy Group

Electrophilic aromatic substitution (EAS) reactions using methylating agents like dimethyl sulfate or methyl iodide in the presence of a Lewis acid (e.g., AlCl₃) enable regioselective methoxy group installation. Ortho-directing effects of existing substituents guide positional selectivity.

Coupling of the Isothiazolidine Moiety

Buchwald-Hartwig amination or Ullmann-type coupling reactions facilitate the introduction of the isothiazolidine group to the methoxyphenyl backbone. Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos) enhance coupling efficiency, particularly for electron-deficient aryl halides.

Amide Bond Formation Strategies

Direct Acylation of the Aniline Derivative

Reaction of 5-amino-2-methoxyphenyl isothiazolidine dioxide with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) provides the target compound. Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios are critical to minimizing diacylation byproducts.

Coupling Agent-Mediated Synthesis

Modern peptide coupling agents such as HATU or EDCI facilitate amide bond formation under mild conditions. For instance, combining 5-amino-2-methoxyphenyl isothiazolidine dioxide with 3-methylbenzoic acid, HATU, and DIPEA in DMF at room temperature achieves yields exceeding 80%.

Table 1: Comparison of Amide Coupling Methods

Method Reagents Solvent Yield (%) Purity (%)
Direct Acylation 3-MeBzCl, Et₃N DCM 65 92
HATU-Mediated Coupling HATU, DIPEA DMF 83 98
EDCI/HOBt EDCI, HOBt, NMM THF 72 95

Purification and Characterization

Chromatographic Techniques

Flash chromatography using silica gel and gradient elution (ethyl acetate/hexane) effectively isolates the target compound. Preparative HPLC with C18 columns further enhances purity for pharmacological applications.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.12 (t, 2H, CH₂), 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₂₀H₂₁N₂O₄S [M+H]⁺: 393.1245; found: 393.1248.

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Elevated temperatures (70–80°C) accelerate ring-closure reactions but risk decomposition. Mixed solvents like toluene/DMF (4:1) balance reactivity and stability.

Catalytic Improvements

Nickel-catalyzed borane reductions, as demonstrated in analogous syntheses, offer safer alternatives to lithium aluminum hydride for nitro group reductions.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation. By inhibiting this kinase, the compound can disrupt cell division and induce cell cycle arrest, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous benzamide derivatives from the evidence. Key distinctions lie in substituent groups, synthesis strategies, and inferred biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Biological Relevance
Target Compound
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyphenyl)-3-Methylbenzamide
Benzamide + methoxyphenyl - 1,1-Dioxidoisothiazolidine (sulfone)
- 3-Methylbenzamide
Likely multi-step: Cyclization of isothiazolidine, followed by amide coupling Potential enzyme inhibition (e.g., PFOR) due to sulfone group
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
()
Benzamide + thiazole - 5-Chloro-thiazole
- 2,4-Difluorophenyl
Condensation of 5-chlorothiazol-2-amine with benzoyl chloride in pyridine Targets PFOR enzyme; hydrogen bonding stabilizes crystal packing
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide
()
Benzimidazole + isoxazole - Benzimidazole
- 5-Methylisoxazole
Multi-step: Benzimidazole formation, hydrazide condensation Antimicrobial activity inferred from benzimidazole core
N-(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-Thiadiazol-2-yl)-3,5-Bis(Trifluoromethyl)Benzamide
()
Benzamide + thiadiazole + quinoxaline - Thiadiazole
- Trifluoromethyl groups
Condensation of quinoxaline-thiadiazole with benzoyl chloride High polarity from CF₃ groups; potential antiparasitic activity
Octyl (N-(5-(1H-Indol-2-yl)-2-Methoxyphenyl) Sulfamoyl) Carbamate
()
Sulfamoyl carbamate + indole - Indole
- Sulfamoyl carbamate
Modified Weinstein protocol for sulfonamide coupling Likely targets membrane-bound enzymes or receptors

Key Observations

Substituent Effects on Bioactivity: The sulfone group in the target compound may improve binding to enzymes (e.g., PFOR inhibition via amide anion stabilization, as in ) compared to non-sulfonated analogs like thiazole or thiadiazole derivatives .

Synthesis Complexity :

  • The target’s synthesis likely involves isothiazolidine ring formation (via oxidation of isothiazolidine to the sulfone) followed by amide coupling, akin to ’s hydrazide condensation .
  • In contrast, ’s thiazole-based compound uses simpler benzoyl chloride coupling , while employs trifluoromethyl groups for enhanced stability .

Structural Stability :

  • The sulfone group in the target compound may confer greater oxidative stability compared to thioether-containing analogs (e.g., ’s sulfamoyl carbamate) .
  • Hydrogen-bonding motifs (e.g., N–H⋯N in ) are critical for crystal packing and solubility, which could differ in the target due to its methoxy substituent .

Research Findings and Implications

  • Enzyme Inhibition : The sulfone group in the target compound may mimic the amide anion in nitazoxanide derivatives (), directly inhibiting enzymes like PFOR in anaerobic pathogens .
  • Metabolic Stability : The 3-methylbenzamide group could reduce hepatic clearance compared to smaller substituents (e.g., ’s isoxazole) .
  • Synthèse Scalability : Multi-step protocols (e.g., ’s hydrazide synthesis) suggest the target compound’s production may require optimized catalysis or purification .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

This compound belongs to the phenylpiperidine class of compounds. Its structure includes:

  • A dioxidoisothiazolidin moiety
  • A methoxyphenyl group
  • An amide bond linking the phenyl groups

This unique combination contributes to its reactivity and biological activity, particularly in inhibiting cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.

The primary mechanism of action for this compound is its inhibition of CDK2. By binding to this kinase, the compound can disrupt normal cell cycle progression, leading to:

  • Cell cycle arrest
  • Induction of apoptosis in cancer cells

This mechanism underlines its potential use as an anticancer agent.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown:

  • IC50 values indicating effective inhibition of cancer cell proliferation
  • Induction of apoptosis through caspase activation pathways

A study highlighted that the compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, showcasing its broad-spectrum activity against malignancies .

Antimicrobial Properties

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest:

  • Effective inhibition against certain bacterial strains
  • Potential as a lead compound for developing new antimicrobial agents

Such properties are particularly relevant given the rising concern over antibiotic resistance .

Case Study 1: Inhibition of CDK2

A focused study on the interaction between this compound and CDK2 revealed:

  • Binding affinity : The compound demonstrated a strong binding affinity to CDK2, leading to effective inhibition.
  • Cellular effects : Treated cells showed reduced proliferation rates and increased apoptosis markers compared to untreated controls.

These findings suggest that this compound could be further developed into a therapeutic agent targeting CDK2-related cancers .

Case Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial potential of this compound against common pathogens. Results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanism and efficacy .

Conclusion and Future Directions

This compound demonstrates promising biological activity with potential applications in oncology and infectious disease treatment. Future research should focus on:

  • Detailed mechanistic studies to elucidate its interactions at the molecular level
  • In vivo studies to assess therapeutic efficacy and safety profiles
  • Development of analogs to enhance potency and selectivity against specific targets

This compound represents a valuable addition to the arsenal of agents in drug discovery efforts aimed at combating cancer and microbial infections.

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